molecular formula C7H14ClNO B2492623 6-Oxa-1-azaspiro[3.5]nonane hydrochloride CAS No. 1956324-37-0

6-Oxa-1-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2492623
CAS No.: 1956324-37-0
M. Wt: 163.65
InChI Key: OPTLVAINVOKSCC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Synthesis and Medicinal Chemistry

The utility of spirocyclic systems is rooted in their distinct three-dimensional arrangements, which offer a level of structural sophistication not readily achievable with more traditional, planar molecules.

The inherent three-dimensionality of spirocyclic scaffolds provides a rigid framework that allows for precise spatial orientation of functional groups. This conformational control is a significant asset in molecular design, as it can lead to more selective interactions with biological targets. By reducing the conformational flexibility of a molecule, chemists can lock in a bioactive conformation, which can enhance potency and reduce off-target effects.

The introduction of a spirocyclic motif can significantly influence a molecule's physicochemical properties. These properties include solubility, lipophilicity, and metabolic stability, all of which are critical for the development of effective therapeutic agents. The rigid nature of spirocycles can also facilitate more specific and stronger binding to the active sites of proteins and other biological macromolecules, leading to improved efficacy.

Overview of Azaspirocyclic and Oxaspirocyclic Motifs

Within the broader class of spirocycles, those containing heteroatoms such as nitrogen (azaspirocyclic) and oxygen (oxaspirocyclic) are of particular interest. The presence of these heteroatoms can introduce hydrogen bonding capabilities and alter the electronic properties of the molecule, further enhancing its potential for specific biological interactions. Azaspirocycles have been explored for their potential in treating a range of conditions, including neurological disorders and cancer. Oxaspirocyclic compounds are also prevalent in nature and have been the subject of synthetic and medicinal chemistry research due to their diverse biological activities. The combination of both nitrogen and oxygen within the spirocyclic framework, as seen in oxa-azaspiro compounds, offers a rich scaffold for the development of novel chemical entities.

Specific Context of 6-Oxa-1-azaspiro[3.5]nonane Hydrochloride within Spirocyclic Chemistry

This compound is a specific example of an oxa-azaspirocyclic compound. Its structure features a four-membered azetidine (B1206935) ring and a six-membered tetrahydropyran (B127337) ring fused at a single carbon atom. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media. While detailed research specifically on this compound is not extensively available in peer-reviewed literature, its structural motifs suggest its potential as a building block in medicinal chemistry and drug discovery. The combination of the strained azetidine ring and the more flexible tetrahydropyran ring presents a unique conformational landscape and potential for diverse biological interactions.

Chemical and Physical Properties of this compound

Basic chemical and physical properties of this compound have been reported in various chemical databases.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNOPubChem uni.lu
Molecular Weight163.65 g/mol Guidechem guidechem.com
Canonical SMILESC1CC2(CCN2)COC1.Cl
InChIKeyYLIPWBZIBAGXLT-UHFFFAOYSA-NPubChem uni.lu
CAS Number1214875-46-3 (non-salt form)Fluorochem fluorochem.co.uk

This table is based on data available in public chemical databases and may be predicted rather than experimentally determined.

Research Findings on Related Oxa-Azaspiro Compounds

While specific research on this compound is limited, studies on related oxa-azaspiro structures provide insights into the potential applications and biological relevance of this class of compounds. For instance, derivatives of 7-oxa-2-azaspiro[3.5]nonane have been synthesized and evaluated as bioisosteres of pipecolic acid, with potential applications in drug design. univ.kiev.uaresearchgate.net Research on other oxa-azaspiro[3.5]nonane derivatives has explored their use in creating novel fused heterocyclic systems with potential therapeutic applications. mdpi.com

An exploration into the synthesis of this compound and its structural analogs reveals a landscape of sophisticated chemical strategies. The construction of the characteristic spirocyclic core, where two rings share a single carbon atom, demands precise control over reactivity and stereochemistry. This article delves into the primary synthetic methodologies, from broad strategies for building the spiro[3.5]nonane system to the specific design of precursors for oxa-azaspirocycles and the intricate reaction mechanisms that govern their formation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxa-1-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-4-8-7)6-9-5-1;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTLVAINVOKSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)COC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Conformational Studies of 6 Oxa 1 Azaspiro 3.5 Nonane Derivatives

Conformational Dynamics of the Spiro[3.5]nonane Core

The conformational landscape of 6-oxa-1-azaspiro[3.5]nonane is a composite of the conformational preferences of its constituent azetidine (B1206935) and tetrahydropyran (B127337) rings, significantly influenced by the spiro center.

The 6-oxa-1-azaspiro[3.5]nonane system is characterized by a fascinating interplay of ring strain. The four-membered azetidine ring possesses considerable inherent ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This strain is a combination of angle strain and torsional strain from eclipsing interactions of substituents on adjacent ring atoms. In contrast, the six-membered tetrahydropyran ring is relatively strain-free, as it can adopt a stable chair conformation where the bond angles are close to the tetrahedral ideal, and substituents are in a staggered arrangement.

The fusion of these two rings at a single spiro carbon atom introduces significant geometric constraints. The spiro center locks the two rings in a roughly perpendicular orientation, which in turn influences the puckering of the azetidine ring and the conformational equilibrium of the tetrahydropyran ring. The hydrochloride salt form introduces a positive charge on the nitrogen atom, which can further influence the ring's conformation through electrostatic interactions.

Table 1: Comparison of Ring Strain in Constituent and Related Cycloalkanes

Ring System Approximate Ring Strain (kcal/mol) Predominant Conformation
Cyclobutane 26.5 Puckered
Azetidine ~26 Puckered
Cyclohexane 0 Chair
Tetrahydropyran ~0 Chair

Data is illustrative and based on parent cycloalkane systems to indicate relative strain.

The spirocyclic nature of 6-oxa-1-azaspiro[3.5]nonane imparts a significant degree of molecular rigidity. Unlike simple bicyclic systems with two bridgehead carbons, the single spiro atom acts as a pivot point, but the orthogonal arrangement of the two rings severely restricts large-scale conformational changes. This rigidity can be advantageous in the design of bioactive molecules, as it reduces the entropic penalty upon binding to a biological target.

The azetidine ring in such a system is expected to exhibit a puckered conformation. The degree of puckering can be influenced by the nature of substituents and, in the case of the hydrochloride salt, by intramolecular interactions involving the ammonium (B1175870) group. The tetrahydropyran ring is expected to predominantly adopt a chair conformation. However, the presence of the bulky spiro-fused azetidine ring may lead to some distortion from an ideal chair geometry. Ring inversion of the tetrahydropyran ring is a possibility, though the energy barrier for this process may be influenced by steric interactions with the azetidine moiety.

Spectroscopic and Crystallographic Investigation Methodologies

A combination of experimental techniques is crucial for the complete structural elucidation of 6-oxa-1-azaspiro[3.5]nonane derivatives, providing insights into both their solid-state and solution-phase conformations.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For 6-oxa-1-azaspiro[3.5]nonane hydrochloride, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles, unequivocally defining the ring conformations and the relative orientation of the two rings. Studies on related spiro-heterocyclic systems have revealed the perpendicular arrangement of the fused rings and have provided detailed information on the puckering of the smaller ring and the chair or boat conformations of the larger ring. For instance, X-ray studies of spiro-aziridine-azetidinones have confirmed the spirocyclic structure and the geometry of the fused rings. rsc.org

Table 2: Illustrative Crystallographic Data for a Related Spiro-Heterocycle

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 15.678
α (°) 90
β (°) 90
γ (°) 90

This data is for a representative spiro-heterocyclic compound and serves for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, a suite of advanced NMR experiments would be employed for a comprehensive structural analysis.

¹H and ¹³C NMR: These experiments provide fundamental information about the chemical environment of each proton and carbon atom. The chemical shifts of the protons and carbons adjacent to the nitrogen and oxygen atoms would be particularly informative.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton coupling networks, allowing for the assignment of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range proton-carbon couplings (typically over two or three bonds), which is crucial for connecting the different fragments of the molecule and confirming the spirocyclic linkage.

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving the synthesis or modification of the 6-oxa-1-azaspiro[3.5]nonane core.

Table 3: Predicted ¹H NMR Chemical Shifts for 6-Oxa-1-azaspiro[3.5]nonane (Illustrative)

Proton Predicted Chemical Shift (ppm)
H adjacent to N (azetidine) 2.8 - 3.5
H adjacent to O (tetrahydropyran) 3.5 - 4.0
Other azetidine protons 1.8 - 2.5
Other tetrahydropyran protons 1.5 - 2.0

These are estimated ranges and can vary significantly based on the solvent and specific substitution patterns.

Theoretical and Computational Structural Investigations

In the absence of extensive experimental data, theoretical and computational methods provide a powerful avenue for exploring the structural and conformational properties of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

Optimize Molecular Geometries: Computational methods can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and ring conformations.

Determine Conformational Energies: The relative energies of different conformers, such as the chair and twist-boat forms of the tetrahydropyran ring, can be calculated to predict the most populated conformation at a given temperature. Computational studies on azetidine derivatives have shown that the ring can adopt a puckered conformation, and the energy barrier to ring inversion can be calculated. researchgate.net

Predict Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the predicted structure.

Analyze Electronic Properties: The distribution of electron density, molecular orbitals, and electrostatic potential can be calculated to understand the reactivity and intermolecular interactions of the molecule.

Computational studies on related spiro-heterocycles have demonstrated the utility of these methods in rationalizing their observed chemical and physical properties. For this compound, computational modeling can provide valuable insights into the influence of protonation on the conformational preferences and electronic structure of this intriguing spirocyclic system.

Quantum Mechanical Calculations for Conformation and Energy Landscapes

Quantum mechanical (QM) calculations offer a highly accurate method for exploring the conformational space and determining the energetic landscape of molecules. nih.gov For 6-Oxa-1-azaspiro[3.5]nonane derivatives, methods like Density Functional Theory (DFT) are particularly useful for optimizing molecular geometries and calculating the relative energies of different conformers. researchgate.net

A systematic conformational search can identify various stable and low-energy structures of the 6-Oxa-1-azaspiro[3.5]nonane core. The spirocyclic nature of this compound, featuring a four-membered azetidine ring fused to a six-membered tetrahydropyran ring, imposes significant conformational constraints. The tetrahydropyran ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. The azetidine ring is typically puckered. The relative orientation of these two rings gives rise to distinct conformers.

Theoretical calculations would likely focus on the chair conformations of the tetrahydropyran ring, with the oxygen atom in either an axial or equatorial position relative to the azetidine ring. For each of these, the puckering of the azetidine ring would also be considered. The protonation state of the nitrogen atom in the hydrochloride salt is a critical factor, as the positive charge influences the electronic distribution and intramolecular interactions, such as hydrogen bonding.

The results of these calculations can be summarized in an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates, often represented by key dihedral angles. This landscape reveals the most stable conformers (local minima) and the energy barriers between them (transition states).

Table 1: Hypothetical Relative Energies of this compound Conformers from Quantum Mechanical Calculations

ConformerTetrahydropyran ConformationAzetidine PuckeringKey Dihedral Angle (C2-N1-C5-C4)Relative Energy (kcal/mol)
A ChairPuckered175°0.00
B ChairPuckered-170°1.25
C Twist-BoatPuckered60°4.80
D BoatPuckered6.50

Note: This data is illustrative and represents plausible outcomes of quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of discrete conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules in a simulated environment, such as in solution. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. mdpi.com

For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules, such as water, to mimic physiological conditions. The simulation would track the trajectory of each atom over a period of nanoseconds, providing a detailed movie of the molecule's dynamic behavior. researchgate.net

In the context of this compound, MD simulations would likely show that the spirocyclic core is relatively rigid, leading to low RMSD values. However, the RMSF analysis might reveal greater flexibility in the methylene (B1212753) groups of the tetrahydropyran ring compared to the more constrained azetidine ring. The interactions with solvent molecules and the counter-ion (chloride) would also be crucial in determining the preferred conformations and dynamic behavior.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Simulation MetricValueInterpretation
Average RMSD (backbone)1.2 ÅHigh structural stability of the spirocyclic core.
Average RMSF (Azetidine Ring)0.5 ÅLow flexibility due to ring strain.
Average RMSF (Tetrahydropyran Ring)0.9 ÅHigher flexibility compared to the azetidine ring.
Predominant ConformerChairThe chair conformation of the tetrahydropyran ring is the most populated during the simulation.

Note: This data is illustrative and represents plausible outcomes of a molecular dynamics simulation.

Chemical Reactivity and Derivatization Strategies for 6 Oxa 1 Azaspiro 3.5 Nonane Hydrochloride

Reactivity of the Azaspirocyclic Nitrogen Atom

The nitrogen atom in the 1-azaspiro[3.5]nonane core is a secondary amine, making it a versatile handle for a variety of functionalization reactions. Prior to reaction, the hydrochloride salt must typically be neutralized with a suitable base to liberate the lone pair of electrons on the nitrogen, thereby rendering it nucleophilic.

N-Alkylation: The secondary amine of 6-oxa-1-azaspiro[3.5]nonane can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to scavenge the resulting acid. The choice of base and solvent is crucial to ensure good yields and prevent unwanted side reactions, such as quaternization. Softer bases like potassium carbonate or triethylamine (B128534) are commonly employed. The reaction generally proceeds via an SN2 mechanism.

Table 1: Examples of N-Alkylation Reactions of 6-Oxa-1-azaspiro[3.5]nonane

Alkylating Agent Base Solvent Product
Methyl iodide K₂CO₃ Acetonitrile 1-Methyl-6-oxa-1-azaspiro[3.5]nonane
Benzyl bromide Et₃N Dichloromethane 1-Benzyl-6-oxa-1-azaspiro[3.5]nonane

N-Acylation: The nitrogen atom can also be acylated using acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically rapid and high-yielding, often carried out in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be employed.

Table 2: Examples of N-Acylation Reactions of 6-Oxa-1-azaspiro[3.5]nonane

Acylating Agent Base Solvent Product
Acetyl chloride Et₃N Dichloromethane 1-Acetyl-6-oxa-1-azaspiro[3.5]nonane
Benzoyl chloride Pyridine Tetrahydrofuran 1-Benzoyl-6-oxa-1-azaspiro[3.5]nonane

Beyond simple alkylation and acylation, the secondary amine functionality allows for a range of other important chemical transformations.

Reductive Amination: The nitrogen can participate in reductive amination reactions with aldehydes and ketones. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly useful for introducing more complex substituents.

Michael Addition: As a secondary amine, 6-oxa-1-azaspiro[3.5]nonane can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives. This reaction expands the carbon framework and introduces further functional handles for subsequent modifications.

Boc-Protection: For reactions where the nucleophilicity of the nitrogen needs to be suppressed to allow for selective reaction at another site, or to modify its chemical properties, the amine can be protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group can be readily removed under acidic conditions.

Reactivity of the Oxetane (B1205548) Ring System

The oxetane ring of 6-oxa-1-azaspiro[3.5]nonane is a strained four-membered ether. This ring strain (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to 1,3-difunctionalized piperidine (B6355638) derivatives. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen can be protonated or coordinated, which activates the ring towards nucleophilic attack. magtech.com.cn The regioselectivity of the ring-opening is influenced by both steric and electronic factors. Generally, in the absence of strong electronic directing groups, the nucleophile will attack the less sterically hindered carbon atom of the oxetane ring. However, if a carbocationic intermediate can be stabilized at one of the carbons, the reaction may proceed through an SN1-like mechanism, with the nucleophile attacking at the more substituted or electronically stabilized position. magtech.com.cn

Table 3: Examples of Acid-Catalyzed Oxetane Ring-Opening Reactions

Acid Catalyst Nucleophile Product
HCl H₂O 1-(3-Chloro-2-(hydroxymethyl)propan-2-yl)piperidin-4-ol
BF₃·OEt₂ Methanol 1-(3-Methoxy-2-(methoxymethyl)propan-2-yl)piperidin-4-ol

Controlled Mitigation: The propensity for ring-opening under acidic conditions can be a synthetic challenge if the oxetane moiety is desired to be kept intact during other transformations. To mitigate this, reactions are ideally carried out under neutral or basic conditions. If acidic conditions are unavoidable, the use of milder acids, lower reaction temperatures, and shorter reaction times can help to minimize ring-opening. The stability of the oxetane ring is also context-dependent; for instance, the presence of bulky substituents on the adjacent piperidine ring could sterically hinder the approach of a nucleophile.

Direct functionalization of the C-H bonds of the oxetane ring is challenging due to their non-activated nature. However, strategies involving radical-based reactions or the use of powerful directing groups could potentially achieve such transformations. A more common approach to functionalize these positions is through the synthesis of substituted precursors prior to the formation of the spirocyclic system.

Regioselective and Stereoselective Functionalization

Regioselectivity: In the context of 6-oxa-1-azaspiro[3.5]nonane hydrochloride, regioselectivity is primarily a concern in the ring-opening reactions of the unsymmetrical oxetane. As a general rule, under nucleophilic (basic or neutral) conditions, attack at the less substituted carbon is favored due to steric hindrance (an SN2-type mechanism). magtech.com.cn Under acidic conditions that favor a more SN1-like character, attack at the carbon that can better stabilize a positive charge may be preferred, although in this specific unsubstituted oxetane, the difference is minimal, and steric factors are likely to dominate. magtech.com.cn

Stereoselectivity: The spirocyclic nature of 6-oxa-1-azaspiro[3.5]nonane introduces conformational rigidity. Reactions at the nitrogen or involving the oxetane ring can be influenced by the stereochemistry of the existing ring system. For instance, in N-alkylation with a bulky electrophile, the approach of the reagent may be favored from the less sterically hindered face of the piperidine ring. In ring-opening reactions, the nucleophilic attack typically proceeds with inversion of stereochemistry at the attacked carbon center. If the starting material were chiral, this would lead to a predictable stereochemical outcome in the product. For the achiral 6-oxa-1-azaspiro[3.5]nonane, while new stereocenters can be formed, the reaction would result in a racemic mixture unless a chiral reagent or catalyst is employed.

Design of Libraries Based on the 6-Oxa-1-azaspiro[3.5]nonane Scaffold

The unique three-dimensional architecture of the 6-oxa-1-azaspiro[3.5]nonane scaffold makes it an attractive core structure for the design and synthesis of diverse chemical libraries aimed at drug discovery. Its inherent sp³-rich character is a desirable feature in modern medicinal chemistry, often correlating with improved physicochemical properties and clinical success rates of drug candidates. The design of libraries based on this scaffold focuses on strategically introducing a variety of substituents to explore chemical space comprehensively and identify novel bioactive molecules.

The general strategy for library design around the 6-oxa-1-azaspiro[3.5]nonane core involves leveraging the reactivity of the secondary amine within the piperidine ring. This amine serves as a versatile handle for a wide array of chemical transformations, allowing for the attachment of diverse building blocks. A divergent synthetic approach is typically employed, where the core scaffold is first synthesized and then elaborated in parallel with numerous reagents to generate a large collection of related but structurally distinct compounds.

Key derivatization strategies for the 6-oxa-1-azaspiro[3.5]nonane scaffold primarily target the nitrogen atom of the piperidine ring. These strategies include, but are not limited to:

Acylation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of amide and sulfonamide functionalities. This is a robust and high-yielding reaction, making it highly suitable for library synthesis.

Alkylation: Introduction of various alkyl and aryl groups through reactions with alkyl halides or via reductive amination with aldehydes and ketones. This strategy allows for the exploration of different steric and electronic environments around the scaffold.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates to generate a library of urea and thiourea derivatives, which are common pharmacophores in many biologically active molecules.

The selection of building blocks for these derivatization reactions is crucial for the quality and diversity of the resulting library. A well-designed library will utilize building blocks that cover a broad range of properties, including size, shape, lipophilicity, and hydrogen bonding potential. Computational methods are often employed to select a subset of building blocks that maximizes diversity while adhering to drug-like physicochemical property guidelines (e.g., Lipinski's rule of five).

A representative library design based on the 6-Oxa-1-azaspiro[3.5]nonane scaffold is outlined in the table below, showcasing the introduction of various R groups through common chemical reactions.

Table 1: Exemplar Library Design for 6-Oxa-1-azaspiro[3.5]nonane Derivatization

Reaction Type Reagent Class General Structure of R Group Resulting Functional Group
AcylationCarboxylic Acids / Acid ChloridesAryl, Heteroaryl, Alkyl, CycloalkylAmide
SulfonylationSulfonyl ChloridesAryl, Heteroaryl, AlkylSulfonamide
Reductive AminationAldehydes / KetonesAryl, Heteroaryl, Alkyl (substituted)Substituted Amine
Urea FormationIsocyanatesAryl, AlkylUrea
Thiourea FormationIsothiocyanatesAryl, AlkylThiourea

The resulting library of compounds can then be screened against a variety of biological targets to identify hit compounds. The modular nature of the synthesis allows for rapid follow-up chemistry to optimize the initial hits by exploring related analogs, a process known as structure-activity relationship (SAR) optimization. The spirocyclic core remains constant while the peripheral substituents are varied to fine-tune the biological activity and pharmacokinetic properties of the compounds. This systematic exploration of chemical space around the 6-oxa-1-azaspiro[3.5]nonane scaffold is a powerful strategy in the quest for new therapeutic agents.

Applications of 6 Oxa 1 Azaspiro 3.5 Nonane Scaffold in Research and Development

Building Blocks in Complex Molecule Synthesis

The unique spirocyclic structure of 6-oxa-1-azaspiro[3.5]nonane and its related isomers, such as 6-oxa-2-azaspiro[3.5]nonane, renders them versatile building blocks in the synthesis of diverse chemical entities. aaronchem.comsynhet.com These scaffolds serve as key intermediates for creating complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. aaronchem.com The hydrochloride salt form of these compounds often enhances their solubility and stability under various reaction conditions, making them a preferred choice for synthetic chemists. aaronchem.com Their distinctive spiro ring system imparts special properties that are advantageous for designing novel compounds with a range of functional groups. aaronchem.com

The rigid framework of the azaspiro[3.5]nonane system is particularly useful for the construction of more elaborate polycyclic and fused-ring architectures. For instance, the related isomer 2-oxa-7-azaspiro[3.5]nonane has been successfully employed as a cycloamino substituent in oxidative cyclization reactions to produce complex tetracyclic systems. mdpi.com A notable example is its use in the synthesis of a spirocyclic oxetane-fused benzimidazole, demonstrating its utility in creating intricate, multi-ring structures that are of interest in drug discovery. mdpi.com The synthesis of such fused systems is a significant area of organic chemistry, as these motifs are present in numerous biologically active natural products and small-molecule drugs. chemrxiv.orgnih.gov

As versatile intermediates, azaspiro[3.5]nonane derivatives are valuable precursors for a wide array of advanced heterocyclic compounds. aaronchem.comsynhet.com Their utility extends to being starting points for molecules with potential applications in medicinal chemistry, materials science, and biotechnology. synhet.com The presence of both oxygen and nitrogen atoms within the scaffold provides multiple reaction sites, enabling the development of diverse and functionally rich heterocyclic structures. aaronchem.com

Scaffold Design in Chemical Biology

In chemical biology, the design of molecular scaffolds is crucial for developing tools to probe biological systems and for creating new therapeutic agents. Spirocyclic scaffolds, including the 6-oxa-1-azaspiro[3.5]nonane framework, are of increasing interest due to their inherent three-dimensionality. bldpharm.com This spatial complexity can lead to improved potency and selectivity when interacting with biological targets compared to flatter, aromatic systems. bldpharm.com

The 6-oxa-1-azaspiro[3.5]nonane scaffold and its relatives are incorporated into molecules designed to interact with specific biological targets. By modifying the core scaffold, chemists can develop libraries of compounds to probe structure-activity relationships. For example, related azaspiro derivatives have been central to the development of potent and selective ligands for various receptors. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ1 receptor ligands, with some exhibiting nanomolar affinity. nih.gov Similarly, novel 7-azaspiro[3.5]nonane derivatives were designed and evaluated as agonists for G-protein coupled receptor 119 (GPR119), a target for metabolic diseases. nih.gov These examples highlight how the spirocyclic core can be systematically modified to optimize interactions with a biological target.

One of the most significant applications of the 6-oxa-1-azaspiro[3.5]nonane scaffold is its use as a bioisostere for other common heterocyclic motifs, particularly morpholine (B109124). mdpi.com Morpholine is a frequent component of approved drugs but can be metabolically labile. enamine.net Replacing it with a spirocyclic analogue like an oxa-azaspiroalkane can advantageously alter key pharmacokinetic properties such as metabolic stability and lipophilicity. enamine.netnih.gov

ParameterStandard Heterocycle (e.g., Morpholine)Spirocyclic Isostere (e.g., 2-Oxa-6-azaspiro[3.3]heptane)Impact of Substitution
Lipophilicity (logD)HigherLowerCan improve aqueous solubility and reduce off-target effects. nih.gov
Basicity (pKa)LowerHigherAlters ionization state at physiological pH, affecting absorption and distribution. nih.gov
Metabolic StabilityOften susceptible to oxidation. enamine.netGenerally more stable.Can lead to a longer half-life and improved drug profile.
Molecular ShapeFlexible, 'flat'Rigid, 3-dimensionalCan enhance binding affinity and selectivity to biological targets. bldpharm.com

Contributions to Lead Optimization Programs

Lead optimization is a critical phase in drug discovery where an active compound ("lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The incorporation of spirocyclic scaffolds like 6-oxa-1-azaspiro[3.5]nonane is a key strategy in these programs. bldpharm.comnih.gov

Introducing this scaffold can improve a lead compound in several ways:

Modulating Physicochemical Properties : As discussed, replacing common moieties like morpholine with an oxa-azaspiroalkane can lower lipophilicity, which is often a goal in lead optimization to reduce metabolic liabilities and improve safety profiles. nih.gov

Improving Pharmacokinetics : In a program to develop GPR119 agonists, optimization of a 7-azaspiro[3.5]nonane scaffold led to the identification of a compound with a desirable pharmacokinetic profile in rats and a favorable glucose-lowering effect. nih.gov

Enhancing Potency and Selectivity : The rigid, three-dimensional nature of the spirocycle can orient substituents in a more defined region of space, leading to a more optimal interaction with the target protein and thus enhancing potency and selectivity. bldpharm.com

Modulation of Ligand-Receptor Interactions

The distinct spatial arrangement of substituents on a spirocyclic core like 6-Oxa-1-azaspiro[3.5]nonane allows for novel interactions with a wide array of biological targets. chemdiv.com The rigid structure helps to position functional groups in a well-defined orientation, which can lead to enhanced binding affinity and specificity for receptors, enzymes, and ion channels. chemdiv.com This structural constraint is key to exploring new pharmacological spaces and designing drugs with potentially novel mechanisms of action. chemdiv.com

One mechanism through which these scaffolds can modulate receptor function is allosteric modulation. An allosteric modulator binds to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding event can induce a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the primary ligand. nih.gov For instance, derivatives of 3-benzazepine have been shown to act as downstream allosteric modulators of NMDA receptors by binding to a pocket in the amino-terminal domain, which results in inhibition of the receptor. nih.gov The rigid nature of a spirocyclic scaffold can be exploited to design potent and selective allosteric modulators that can fine-tune receptor activity with high precision.

The introduction of spirocyclic motifs can significantly impact a molecule's physicochemical properties, which indirectly modulates ligand-receptor interactions. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can lead to improved aqueous solubility and metabolic stability while adjusting lipophilicity (LogP). bldpharm.comnih.gov These improved properties ensure that the ligand can effectively reach its target and engage in the desired interactions.

Strategies for Improving Selectivity and Potency through Conformational Restriction

A central strategy in modern drug design is the use of conformational restriction to enhance a ligand's potency and selectivity for its intended biological target. researchgate.net Flexible molecules must adopt a specific, often high-energy, conformation to bind to a receptor, which results in an entropic penalty and a weaker binding affinity. unina.it Spirocyclic scaffolds, including the 6-Oxa-1-azaspiro[3.5]nonane framework, address this challenge by locking the molecule into a more rigid, pre-organized conformation that is closer to the bioactive shape required for receptor binding. nih.govresearchgate.net

Key benefits of conformational restriction include:

Enhanced Potency: By minimizing the entropic loss upon binding, the full binding energy of the ligand-receptor interaction can be realized, leading to a significant increase in potency. researchgate.net Studies have shown that conformationally constrained spirocycles can act as potent antagonists with sub-nanomolar potency for targets like the CCR1 receptor. nih.gov

Improved Selectivity: Achieving selectivity, especially among closely related protein isoforms (e.g., kinase families), is a major challenge in drug development. nih.gov The well-defined three-dimensional structure of spirocycles allows for the design of ligands that fit precisely into the binding site of the target protein while sterically clashing with the binding sites of off-target proteins. nih.gov This "shape-based" selectivity is a powerful tool for minimizing side effects. nih.gov For example, a conformational restriction strategy was successfully used to develop a highly selective mTOR inhibitor, identifying a scaffold with a ~450-fold selectivity over related PI3K isoforms. novartis.com

Metabolic Stability: The rigid structure can also shield metabolically labile parts of a molecule from degradation by metabolic enzymes, thereby improving its pharmacokinetic profile. sigmaaldrich.com

The following table illustrates how modifications to a spirocyclic scaffold can impact potency, using data from research on σ1 receptor ligands as an example.

CompoundModificationσ1 Receptor Affinity (Ki, nM)Selectivity over σ2 Receptors
5a Piperidine (B6355638) ring1.245-fold
23a Azepane ring (ring expansion)0.42150-fold

This table demonstrates that increasing the ring size of the spirocyclic ligand from piperidine to azepane led to a considerable increase in both affinity and selectivity for the σ1 receptor. nih.gov

Computational Chemistry in Scaffold Utilization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective exploration of vast chemical spaces. For novel scaffolds like 6-Oxa-1-azaspiro[3.5]nonane, computational methods are crucial for designing libraries of potential drug candidates and predicting their interactions with biological targets.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This approach is particularly well-suited for scaffold-based drug design.

Virtual Library Design: Starting with a core scaffold such as 6-Oxa-1-azaspiro[3.5]nonane, virtual libraries containing millions of derivative compounds can be generated by adding various substituents at defined attachment points. spirochem.com These libraries are designed to cover a wide range of chemical and physical properties while maintaining the core three-dimensional structure of the scaffold. spirochem.com Companies like SpiroChem have developed extensive virtual libraries (e.g., SpiroSpace™) built upon their expertise in sp3-rich, conformationally constrained scaffolds. spirochem.comspirochem.com

Screening Methods: Once a virtual library is designed, it can be screened against a 3D model of a biological target. The primary methods used include:

Ligand-Based Virtual Screening: This method uses information from known active ligands to find other molecules with similar properties (e.g., 2D or 3D similarity searches). nih.gov It operates on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

Structure-Based Virtual Screening: This approach, often called molecular docking, "docks" each molecule from the virtual library into the binding site of the target protein. patsnap.com The molecules are then scored based on how well they fit and the quality of their intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), allowing researchers to prioritize the most promising candidates for synthesis and biological testing. patsnap.com

Scaffold-focused virtual screening has proven effective in identifying novel, active compounds that are structurally distinct from known inhibitors, a process known as "scaffold hopping". nih.gov

Prediction of Molecular Interactions and Binding Affinities (Theoretical Frameworks)

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a central goal of computational drug design. rowansci.com A more negative binding free energy value indicates a more favorable and stronger interaction. rowansci.com Various theoretical frameworks are employed, ranging in computational cost and accuracy.

Theoretical Approaches for Binding Affinity Prediction:

MethodDescriptionRelative SpeedRelative Accuracy
Molecular Docking Predicts the preferred orientation of a ligand in a receptor's binding site and assigns a score based on an empirical scoring function.Very FastLow to Moderate
MM/PBSA and MM/GBSA Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area. Calculates binding free energy by combining molecular mechanics energy with a continuum solvation model.ModerateModerate
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Rigorous methods based on statistical mechanics that calculate the free energy difference between two states (e.g., a bound and unbound ligand) through extensive molecular dynamics (MD) simulations. rowansci.comVery SlowHigh

These methods provide a theoretical framework to understand the key interactions driving binding. For example, analysis of a binding site's volume and hydrophobicity can reveal crucial features for ligand recognition. acs.org While methods like FEP and TI are computationally expensive, they can achieve excellent statistical rankings that correlate well with experimental data, making them powerful tools for lead optimization. osti.gov By applying these computational models to the 6-Oxa-1-azaspiro[3.5]nonane scaffold, researchers can rationally design derivatives with optimized binding affinities for their target of interest.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The advancement of research into 6-Oxa-1-azaspiro[3.5]nonane and its analogs is intrinsically linked to the availability of efficient and scalable synthetic methodologies. While methods for constructing azaspirocycles exist, there is a continuous need for routes that offer improved yields, reduced step counts, and greater substrate scope.

Future synthetic strategies are likely to focus on:

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access specific stereoisomers of substituted 6-Oxa-1-azaspiro[3.5]nonane derivatives will be crucial for dissecting their structure-activity relationships in biological systems.

Multicomponent Reactions (MCRs): Designing novel MCRs could provide a rapid and atom-economical pathway to complex derivatives from simple starting materials in a single pot. nih.gov Isocyanide/acetylene-based multicomponent reactions, for instance, have shown promise in efficiently creating intricate spiro architectures. nih.gov

Photocatalysis and Electrochemistry: These modern synthetic tools can enable novel bond formations and cyclization strategies under mild conditions, potentially offering new pathways to the spirocyclic core and its analogs. rsc.orgrsc.org Visible light-mediated energy transfer catalysis, for example, has been used to access unique 2-oxa-1-azabicyclo[3.2.0]heptanes, demonstrating the potential of such methods for creating complex spiro systems. rsc.orgrsc.org

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability, facilitating the larger-scale production necessary for extensive biological screening and material testing.

A comparison of potential synthetic approaches is outlined in the table below.

Synthetic ApproachPotential AdvantagesKey Challenges
Catalytic Asymmetric Synthesis Access to enantiopure compounds, crucial for pharmacological studies.Development of highly selective catalysts and reaction conditions.
Multicomponent Reactions High efficiency, atom economy, and rapid generation of molecular diversity. nih.govDiscovery of novel reaction pathways and optimization of conditions.
Photocatalysis/Electrochemistry Mild reaction conditions, unique reactivity, and access to novel transformations. rsc.orgSubstrate scope limitations and scalability.
Flow Chemistry Improved safety, scalability, and process control.Initial setup costs and optimization for specific transformations.

Exploration of Underexplored Derivatization Pathways

The functionalization of the 6-Oxa-1-azaspiro[3.5]nonane scaffold is key to modulating its physicochemical properties and biological activity. While standard N-acylation or N-alkylation reactions on the piperidine (B6355638) nitrogen are straightforward, future research should delve into more innovative derivatization strategies.

Key areas for exploration include:

C-H Functionalization: Directing the selective functionalization of the carbon skeleton of both the piperidine and tetrahydropyran (B127337) rings would open up a vast and unexplored chemical space. This would allow for the introduction of diverse substituents to fine-tune the molecule's properties.

Ring-Opening and Rearrangement: Investigating controlled ring-opening reactions of the tetrahydropyran ring or skeletal rearrangements could lead to novel, structurally distinct scaffolds that are not accessible through traditional methods.

Bioisosteric Replacement: Systematically replacing the piperidine or tetrahydropyran moieties with other cyclic systems can lead to analogs with improved properties. For example, replacing a morpholine (B109124) ring with diverse azaspiro cycles has been shown to lower lipophilicity and improve metabolic stability in drug candidates. bldpharm.com

Click Chemistry: Incorporating "click-able" handles, such as alkynes or azides, onto the scaffold would facilitate rapid and efficient late-stage diversification, enabling the creation of large compound libraries for screening. univ.kiev.ua

Advanced Computational Modeling for Scaffold Design

Computational chemistry and in silico modeling are indispensable tools for accelerating the design and optimization of novel compounds. spirochem.comspirochem.com For the 6-Oxa-1-azaspiro[3.5]nonane scaffold, these methods can provide profound insights and guide synthetic efforts.

Future computational research should focus on:

Conformational Analysis: A thorough understanding of the conformational preferences of the spirocyclic system is essential for designing molecules that can adopt the optimal geometry for binding to a biological target. nih.gov The inherent rigidity of spirocycles can minimize the conformational entropy cost associated with protein binding. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods can be employed to predict reactivity, elucidate reaction mechanisms for novel synthetic routes, and calculate key electronic properties that influence molecular interactions.

De Novo Design: Algorithms for de novo design can generate novel molecular structures based on the 6-Oxa-1-azaspiro[3.5]nonane core that are predicted to have high affinity and selectivity for specific protein targets. openmedicinalchemistryjournal.com

Virtual Screening: Large virtual libraries of derivatives can be screened against biological targets to identify promising candidates for synthesis and experimental testing, thereby prioritizing resource allocation. openmedicinalchemistryjournal.com

Computational MethodApplication in Scaffold DesignExpected Outcome
Molecular Dynamics (MD) Simulations Predicting the conformational landscape and flexibility of the scaffold.Understanding the 3D shape and preferred geometries for receptor binding.
Quantum Mechanics (QM) Calculating electronic properties and modeling reaction pathways.Guiding the development of new synthetic methods and understanding reactivity.
De Novo Design Generating novel structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comIdentification of completely new, potentially patentable chemical entities.
Virtual High-Throughput Screening Docking large libraries of virtual compounds into a target's binding site.Prioritizing synthetic targets with the highest probability of being active.

Integration with High-Throughput Synthesis and Screening Technologies

To fully explore the potential of the 6-Oxa-1-azaspiro[3.5]nonane scaffold, a synergistic integration of modern synthesis and screening technologies is imperative. This approach allows for the rapid generation and evaluation of large, diverse compound libraries. nih.gov

Key integrations for future research include:

Parallel Synthesis: Utilizing automated parallel synthesis platforms can dramatically increase the number of derivatives produced. spirochem.com This technique is crucial for building the large libraries needed for high-throughput screening (HTS). spirochem.com

DNA-Encoded Libraries (DELs): Attaching the 6-Oxa-1-azaspiro[3.5]nonane scaffold to a DNA tag allows for the synthesis and screening of libraries of unprecedented size. rsc.org Recent advances in on-DNA synthesis are making it possible to incorporate more complex, sp³-rich scaffolds into these libraries. rsc.orgrsc.org

High-Content Screening (HCS): Moving beyond simple binding assays, HCS can provide detailed information on how derivatives affect cellular morphology and function, offering deeper insights into their mechanisms of action.

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be used to analyze large datasets from HTS and HCS campaigns to identify complex structure-activity relationships and predict the properties of novel, unsynthesized compounds, thus creating a feedback loop to guide further library design. azolifesciences.com The development of automated robotic systems for target and hit finding is already underway. azolifesciences.com

The convergence of these research avenues will undoubtedly accelerate the exploration of 6-Oxa-1-azaspiro[3.5]nonane hydrochloride and its derivatives. By embracing novel synthetic methodologies, exploring diverse functionalization pathways, leveraging the predictive power of computational modeling, and integrating high-throughput technologies, the scientific community can unlock the full therapeutic and technological potential of this promising spirocyclic scaffold. nih.gov

Q & A

Q. What strategies improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous synthesis with immobilized catalysts (e.g., Pd/C) reduces reaction time (2h vs. 12h batch) and improves reproducibility.
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety and waste reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.